Ethyl 3-cyano-2-hydroxy-6-(2-methylpropyl)pyridine-4-carboxylate
CAS No.: 100616-10-2
Cat. No.: VC2865300
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100616-10-2 |
|---|---|
| Molecular Formula | C13H16N2O3 |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | ethyl 3-cyano-6-(2-methylpropyl)-2-oxo-1H-pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C13H16N2O3/c1-4-18-13(17)10-6-9(5-8(2)3)15-12(16)11(10)7-14/h6,8H,4-5H2,1-3H3,(H,15,16) |
| Standard InChI Key | FIUANZMYYAKNAE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=O)NC(=C1)CC(C)C)C#N |
| Canonical SMILES | CCOC(=O)C1=C(C(=O)NC(=C1)CC(C)C)C#N |
Introduction
Chemical Structure and Properties
Ethyl 3-cyano-2-hydroxy-6-(2-methylpropyl)pyridine-4-carboxylate contains a pyridine ring backbone with four distinct functional groups: a cyano group, a hydroxyl group, an ethyl ester group, and a 2-methylpropyl (isobutyl) substituent. This unique arrangement contributes to the compound's chemical behavior and potential reactivity patterns.
Basic Identification and Properties
The compound is characterized by the following properties:
Table 1: Basic Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 100616-10-2 |
| Molecular Formula | C₁₃H₁₆N₂O₃ |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | Ethyl 3-cyano-6-(2-methylpropyl)-2-oxo-1H-pyridine-4-carboxylate |
| Appearance | Not specified in available data |
Structural Identifiers
The compound can be uniquely identified using various chemical notation systems, which are essential for database searches and compound verification.
Table 2: Structural Identifiers
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C13H16N2O3/c1-4-18-13(17)10-6-9(5-8(2)3)15-12(16)11(10)7-14/h6,8H,4-5H2,1-3H3,(H,15,16) |
| Standard InChIKey | FIUANZMYYAKNAE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=O)NC(=C1)CC(C)C)C#N |
| PubChem Compound ID | 71758272 |
The structural configuration indicates that the compound exists in its tautomeric form as ethyl 3-cyano-6-(2-methylpropyl)-2-oxo-1H-pyridine-4-carboxylate, where the hydroxyl group at position 2 is represented in its keto form.
Electronic and Structural Features
The pyridine core provides aromaticity and electron deficiency at the nitrogen position, while the cyano group at position 3 acts as a strong electron-withdrawing group. The hydroxyl group (in its tautomeric keto form) at position 2 can participate in hydrogen bonding and may influence the compound's solubility and reactivity. The ethyl ester group at position 4 provides additional functionality for potential derivatization, and the 2-methylpropyl group at position 6 contributes hydrophobicity.
| Approach | Key Reagents | Features |
|---|---|---|
| Condensation Reaction | Cyanoacetamide derivatives, aldehydes | Forms the pyridine core with cyano functionality |
| Click Chemistry | Triazole precursors (for related compounds) | Used in synthesis of related pyridine derivatives |
| Multi-component Reaction | Aldehydes, active methylene compounds, nitrogen donors | One-pot approach to form substituted pyridines |
For comparison, related compounds such as methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and ethyl 3-cyano-2-hydroxy-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylate have been synthesized through carefully controlled reactions involving appropriate precursors .
Chemical Reactivity
Key Reactive Centers
The compound's structure suggests several centers of reactivity:
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The cyano group (electrophilic site)
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The hydroxyl/oxo group (nucleophilic site)
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The ester functionality (susceptible to hydrolysis)
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The pyridine nitrogen (basic site)
| Reactive Site | Potential Reaction | Possible Product Type |
|---|---|---|
| Cyano Group | Hydrolysis | Amide or carboxylic acid |
| Ester Group | Hydrolysis/Transesterification | Carboxylic acid/Different ester |
| Hydroxyl/Oxo Group | Nucleophilic substitution | Ethers or modified derivatives |
| Pyridine Ring | Electrophilic/Nucleophilic substitution | Ring-modified derivatives |
These transformations could lead to various derivatives with potentially different chemical and biological properties.
Comparative Analysis with Related Compounds
Understanding Ethyl 3-cyano-2-hydroxy-6-(2-methylpropyl)pyridine-4-carboxylate in the context of similar compounds can provide insights into its potential properties and applications.
Structural Comparison with Related Compounds
Table 5: Comparative Analysis of Related Pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| Ethyl 3-cyano-2-hydroxy-6-(2-methylpropyl)pyridine-4-carboxylate | C₁₃H₁₆N₂O₃ | 248.28 g/mol | 2-methylpropyl at position 6 |
| Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | C₉H₈N₂O₃ | 192.17 g/mol | Methyl at position 6, methyl ester instead of ethyl ester |
| Ethyl 3-cyano-2-hydroxy-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylate | C₁₂H₁₁N₅O₃ | 273.25 g/mol | 1-methyl-1H-1,2,3-triazol-4-yl at position 6 |
The comparison shows that these compounds share the core 3-cyano-2-hydroxy/oxo-pyridine-4-carboxylate scaffold but differ in the substituent at position 6 and the ester group. These structural variations can significantly affect their chemical and potential biological properties .
Functional Group Impact Analysis
The different substituents at position 6 can influence:
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Lipophilicity and hydrophilicity balance
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Steric hindrance effects
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Electronic properties of the pyridine ring
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Potential binding interactions with biological targets
For instance, the 2-methylpropyl group in our target compound provides greater hydrophobicity compared to the methyl group in the related compound, while the triazole-containing derivative introduces additional hydrogen bonding capabilities.
Research Gaps and Future Directions
Current literature appears to have limited information on specific applications and detailed synthesis procedures for Ethyl 3-cyano-2-hydroxy-6-(2-methylpropyl)pyridine-4-carboxylate. This suggests several potential research directions:
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Development of efficient and scalable synthetic routes
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Exploration of its potential biological activities
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Investigation of structure-activity relationships through systematic modification
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Application as a building block for more complex molecules with potential pharmacological value
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Detailed spectroscopic characterization and structural confirmation studies
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